4-Nitrobenzene-1,2-diamine sulfate
Overview
Description
4-Nitrobenzene-1,2-diamine sulfate, also known as sulfuric acid compound with 4-nitro-1,2-benzenediamine (1:1), is a chemical compound with the CAS Number: 68239-82-7 . It has a molecular weight of 251.22 .
Synthesis Analysis
Bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine, namely N,N’ - ( ( (4-nitro-1,2-phenylene)bis (azanediyl)) bis (carbonothioyl))bis (2,4-dichlorobenzamide) (UP-1), N,N’ - ( ( (4-nitro-1,2-phenylene) bis (azanediyl))bis (carbonothioyl))diheptanamide (UP-2), and N,N’ - ( ( (4-nitro-1,2-phenylene)bis (azanediyl))bis (carbonothioyl))dibutannamide (UP-3), were synthesized in two steps .
Molecular Structure Analysis
The Inchi Code for 4-Nitrobenzene-1,2-diamine sulfate is 1S/C6H7N3O2.H2O4S/c7-5-2-1-4 (9 (10)11)3-6 (5)8;1-5 (2,3)4/h1-3H,7-8H2; (H2,1,2,3,4) .
Chemical Reactions Analysis
The hydrogenation of dinitrobenzenes, such as p -dinitrobenzene ( p -DNB), 2,4-dinitrotoluene (2,4-DNT) and 2,4-dinitroethylbenzene (2,4-DNEB), on various transition metal catalysts has been described in batch reactors .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrobenzene-1,2-diamine sulfate include a molecular weight of 251.22 .
Scientific Research Applications
Environmental Remediation and Wastewater Treatment
4-Nitrobenzene-1,2-diamine sulfate plays a significant role in environmental remediation and wastewater treatment technologies. Studies have shown that sulfate radical-based advanced oxidation processes (SR-AOPs) using substances like 4-Nitrobenzene-1,2-diamine sulfate are effective in degrading recalcitrant organic compounds such as nitrobenzene, which pose environmental concerns. These processes lead to the formation of various intermediates, illustrating the compound's utility in environmental clean-up and pollution reduction efforts (Ji, Shi, Wang, & Lu, 2017).
Hydrogen Bonding Studies
4-Nitrobenzene-1,2-diamine sulfate has been utilized in research studies focused on hydrogen bonding. The compound's structure has been investigated to understand its hydrogen-bonded structures, providing insights into the behavior of such compounds under various conditions. This research is crucial for advancing our understanding of molecular interactions and bond formation (Geiger & Parsons, 2014).
Reductive Transformation in Anaerobic Systems
In studies examining the reductive transformation of nitrobenzene to aniline, 4-Nitrobenzene-1,2-diamine sulfate has been used to investigate the role of sulfate in anaerobic systems. This research is critical for understanding how environmental factors like sulfate concentration can affect chemical transformations in natural and engineered ecosystems (Huang et al., 2012).
Photocatalytic Degradation in Wastewater
This compound has also been used in the study of photocatalytic degradation processes. Specifically, it has been involved in research on the oxidation of nitrobenzene in wastewater, a process enhanced by certain semiconductors under visible light. This kind of research is pivotal for developing advanced methods for water purification and pollution control (Chen & Liu, 2021).
NMR Study of Nitrobenzene-1,2-Diamines
In spectroscopic studies, 4-Nitrobenzene-1,2-diamine sulfate has been used to analyze various nitrobenzene-1,2-diamines. Such studies have provided valuable data on the molecular properties of these compounds, contributing to a deeper understanding of their behavior in different environments (Bella et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-nitrobenzene-1,2-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.H2O4S/c7-5-2-1-4(9(10)11)3-6(5)8;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYNLSMOXUCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50887308 | |
Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50887308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzene-1,2-diamine sulfate | |
CAS RN |
68239-82-7 | |
Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68239-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1,2-benzenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50887308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzene-1,2-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-O-PHENYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1E2M78P4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-NITRO-1,2-BENZENEDIAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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